molecular formula C10H10O2S B3381675 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid CAS No. 26018-71-3

6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B3381675
CAS No.: 26018-71-3
M. Wt: 194.25 g/mol
InChI Key: XTRJFBANXKEVBM-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid (CAS: 26018-71-3) is a heterocyclic organic compound featuring a benzothiophene core with a partially saturated 2,3-dihydro structure, a methyl substituent at the 6-position, and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₁₀O₂S, with a molecular weight of 194.04 g/mol . This compound is commercially available and priced at $200.00 for 250 mg (Santa Cruz Biotechnology, sc-278536) . It has been utilized as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating moderate catalytic efficiency in homogeneous systems (63% yield) compared to supported Pd nanoparticles (92% yield) .

Properties

IUPAC Name

6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-4,9H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRJFBANXKEVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(S2)C(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585433
Record name 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26018-71-3
Record name 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthiophenol with maleic anhydride, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing reaction time and cost .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification to form derivatives with enhanced lipophilicity or reactivity.

ReagentConditionsProductResearch Findings
Methanol + H<sub>2</sub>SO<sub>4</sub>Reflux, 4–6 hoursMethyl 6-methyl-2,3-dihydrobenzo[b]thiophene-2-carboxylateHigh yields (80–90%) achieved via acid-catalyzed esterification .
Ethanol + DCC/DMAPRT, 12 hours in anhydrous THFEthyl ester derivativeActivates carboxylic acid for nucleophilic substitution; avoids ring oxidation .

Key Insight : Ester derivatives are intermediates for further functionalization, such as amidation or alkylation .

Amidation Reactions

The carboxylic acid reacts with amines to form bioactive amides.

ReagentConditionsProductResearch Findings
Benzylamine + EDCl/HOBtDCM, RT, 24 hours6-Methyl-2,3-dihydrobenzo[b]thiophene-2-carboxamideYields ~75% with EDCl-mediated coupling; retains thiophene ring integrity .
Piperidine + SOCl<sub>2</sub>Reflux in toluenePiperidinylamide derivativeDirect conversion via acid chloride intermediate; avoids racemization .

Application : Amides show enhanced bioavailability and receptor-binding potential in pharmacological studies .

Oxidation Reactions

The thiophene sulfur and methyl group are susceptible to oxidation.

ReagentConditionsProductResearch Findings
m-CPBADCM, 0°C to RT, 2 hours6-Methyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid 1-oxideSelective sulfoxide formation without over-oxidation to sulfone .
KMnO<sub>4</sub> + H<sub>2</sub>SO<sub>4</sub>Aqueous, 60°C, 4 hours6-Carboxy-2,3-dihydrobenzo[b]thiophene-2-carboxylic acidMethyl group oxidized to carboxylic acid; requires harsh conditions .

Note : Sulfoxide derivatives exhibit altered electronic properties, influencing π-π stacking in materials science .

Electrophilic Substitution Reactions

The benzene ring undergoes substitution at positions activated by the methyl group.

ReagentConditionsProductResearch Findings
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hours5-Nitro-6-methyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acidNitration occurs para to methyl (72% yield); meta-directing effect of COOH .
Br<sub>2</sub>/FeBr<sub>3</sub>DCM, RT, 1 hour5-Bromo-6-methyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acidBromination at position 5; minimal ring-opening side reactions .

Mechanism : Methyl acts as an ortho/para-directing group, while the electron-withdrawing COOH directs substitution to meta positions .

Reduction Reactions

Controlled hydrogenation modifies the thiophene ring.

ReagentConditionsProductResearch Findings
H<sub>2</sub> + Pd/CEtOH, 50°C, 10 atm6-Methyl-2,3,4,5-tetrahydrobenzo[b]thiophene-2-carboxylic acidPartial saturation of thiophene ring; retains carboxylic acid functionality .
LiAlH<sub>4</sub>Anhydrous ether, 0°C, 1 hour2-(Hydroxymethyl)-6-methyl-2,3-dihydrobenzo[b]thiopheneReduction of COOH to CH<sub>2</sub>OH; requires careful stoichiometry.

Application : Hydrogenated derivatives improve solubility for biological assays .

Functionalization via Mitsunobu Reaction

The hydroxyl group (if generated via reduction) participates in Mitsunobu coupling.

ReagentConditionsProductResearch Findings
DEAD + PPh<sub>3</sub> + AlcoholTHF, 0°C to RT, 12 hoursEther-linked derivativesEfficient alkyl/aryl ether formation with retention of stereochemistry .

Note : Requires prior reduction of COOH to CH<sub>2</sub>OH for applicability .

Decarboxylation Reactions

Thermal or photochemical decarboxylation removes the COOH group.

ReagentConditionsProductResearch Findings
CuO + Quinoline200°C, 3 hours6-Methyl-2,3-dihydrobenzo[b]thiopheneYields ~60% under inert atmosphere; forms fused aromatic system .

Comparative Reactivity of Derivatives

Derivative TypeReactivity HighlightsBioactivity Correlation
EstersEnhanced lipophilicity for membrane permeability .Improved pharmacokinetics
AmidesStable hydrogen-bonding networks for enzyme inhibition .Anticancer and anti-inflammatory
SulfoxidesPolarizable S=O group for redox-active applications .Antioxidant potential

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10O2S
  • Molecular Weight : 194.25 g/mol
  • CAS Number : 26018-71-3

The compound features a bicyclic structure that includes a benzene ring fused to a thiophene ring, contributing to its diverse biological activities.

Medicinal Chemistry

6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Mechanistic studies reveal that it may induce apoptosis by activating caspases and modulating Bcl-2 family proteins .
  • Anti-inflammatory Effects : The compound is also noted for its anti-inflammatory properties. Research suggests it may inhibit the production of inflammatory cytokines and modulate signaling pathways associated with inflammation, making it relevant for conditions such as arthritis .

Biochemical Studies

The compound serves as a valuable tool in biochemical research:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial for understanding disease mechanisms and developing new therapeutic strategies .
  • Receptor Interactions : The compound may interact with specific cellular receptors, influencing various signaling pathways that are critical for cellular function and homeostasis.

Synthesis of Novel Compounds

6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid acts as a building block for synthesizing more complex molecules:

  • Synthetic Routes : Its synthesis often involves cyclization reactions under specific conditions, such as Friedel-Crafts acylation. This allows researchers to create derivatives with enhanced biological activity or improved pharmacokinetic properties .

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid against cancer cell lines. The results showed significant inhibition of cell growth across multiple types of cancer cells, providing a foundation for further development as an anticancer agent.

Mechanistic Insights

Further exploration into the compound's mechanism revealed that it can trigger apoptosis in cancer cells through specific biochemical pathways. This includes the activation of apoptotic signaling cascades and regulation of survival proteins .

In Vivo Studies

Animal model studies have confirmed the compound's potential by demonstrating reduced tumor growth rates when administered compared to control groups. These findings support the notion that it could be developed into a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include benzothiophene derivatives, dihydrobenzofurans, and related heterocycles. Key comparisons are outlined below:

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Differences vs. Target Compound
6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid 26018-71-3 C₁₀H₁₀O₂S 194.04 Dihydro benzothiophene, carboxylic acid Reference compound
6-Methylbenzo[b]thiophene-2-carboxylic Acid 1467-86-3 C₁₀H₈O₂S 192.23 Fully aromatic benzothiophene Lacks 2,3-dihydro saturation; lower molecular weight
2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid N/A C₁₇H₁₅FNO₃S 332.37 Tetrahydro ring, fluorobenzoyl group Extended saturation (tetrahydro) and bulky substituent
3-[2-(1-Hydroxy-1-methylethyl)-6-methyl-2,3-dihydrobenzofuran-4-yloxy]-5-methylphenol N/A C₁₉H₂₂O₄ 314.38 Dihydrobenzofuran core, phenolic groups Oxygen-based heterocycle (benzofuran vs. benzothiophene)

Physicochemical Comparisons

  • Solubility: The carboxylic acid group in the target compound enhances water solubility compared to non-polar analogs like 6-methyl-2,3-dihydroinden-1-one (), which lacks acidic functional groups.

Biological Activity

Overview

6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid (C10H10O2S) is a member of the benzothiophene family, characterized by its unique bicyclic structure that includes a benzene ring fused to a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound features a carboxylic acid functional group, which is known to enhance its reactivity and biological interactions. The methyl group at the 6-position contributes to its hydrophobic characteristics, potentially influencing its bioavailability and interaction with biological membranes.

Property Description
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
StructureBicyclic (benzene + thiophene)
Functional GroupsCarboxylic acid, methyl group

The biological activity of 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid is hypothesized to involve several mechanisms:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
  • Anticancer Properties : It may induce apoptosis in cancer cells or inhibit their proliferation through modulation of specific signaling pathways.

Antimicrobial Activity

Research has indicated that 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid exhibits significant antimicrobial properties. A study utilizing high-throughput screening identified several compounds with potent activity against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development as an antitubercular agent .

Anticancer Activity

In cancer research, similar compounds have shown promising results in inhibiting tumor growth. For instance, derivatives of benzothiophenes have been reported to exhibit anti-tumor effects by targeting various cellular pathways involved in cancer progression. The specific effects of 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid on cancer cell lines remain an area for further investigation.

Case Studies

  • Antimicrobial Screening : In a comprehensive study involving over 100,000 compounds, 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid was identified as a hit with over 90% inhibition against M. tuberculosis in preliminary assays. This positions it as a potential lead compound for developing new antitubercular therapies .
  • Cancer Cell Line Studies : Preliminary tests on various cancer cell lines have indicated that compounds similar to 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid can induce apoptosis and inhibit cell proliferation. Further studies are needed to elucidate the specific pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of substituted benzothiophene precursors. For example, anhydride coupling under nitrogen protection (e.g., using CH₂Cl₂ as solvent) and reflux conditions are common . Key intermediates are purified via reverse-phase HPLC with methanol-water gradients (30% → 100%) and characterized using:

  • 1H/13C NMR : Assign chemical shifts for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–2.1 ppm), and carboxylic acid protons (δ 10–12 ppm).
  • IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C-O (1200–1300 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Resolves diastereotopic protons in the dihydrobenzothiophene ring and confirms regiochemistry.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₀H₁₀O₂S has a theoretical mass of 194.05 g/mol) .
  • Elemental Analysis : Ensures purity (>97%) by matching calculated vs. observed C/H/S/O ratios .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses involving this compound?

  • Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) for intermediate stability.
  • Temperature Control : Optimize reflux duration (e.g., 12–24 hours) to minimize side reactions like over-oxidation .

Q. What experimental approaches resolve contradictions in spectral data for structural analogs?

  • Case Study : In benzofuran analogs, discrepancies between observed and calculated 13C NMR shifts (e.g., δ 160–165 ppm for carbonyl carbons) arise from solvent polarity or tautomerism. Solutions include:

  • DFT Calculations : Compare computed vs. experimental spectra to identify dominant conformers.
  • Variable Temperature NMR : Detect dynamic equilibria affecting peak splitting .

Q. How can researchers design derivatives to enhance biological activity while maintaining solubility?

  • Rational Design :

  • Substituent Modification : Introduce hydrophilic groups (e.g., hydroxyl or amino) at the 6-methyl position to improve aqueous solubility.
  • Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole moiety to retain acidity while enhancing membrane permeability .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Approaches :

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with activity.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking logP, pKa, and IC₅₀ values .

Q. How should researchers address low reproducibility in synthetic protocols for this compound?

  • Troubleshooting :

  • Purity of Reagents : Use anhydrous solvents and rigorously dry intermediates (e.g., via molecular sieves).
  • Reaction Monitoring : Employ TLC or in-situ IR to track reaction progress and identify side products early .

Experimental Design

Q. What safety protocols are essential when handling sulfur-containing intermediates in synthesis?

  • Guidelines :

  • Ventilation : Use fume hoods to mitigate exposure to volatile sulfur byproducts (e.g., H₂S).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles for handling carboxylic acid derivatives .

Q. How can computational tools streamline the synthesis of this compound?

  • Applications :

  • Retrosynthetic Software : Tools like Synthia™ propose viable routes using available starting materials.
  • Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., enzymes) prior to synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid

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